molecular formula C17H19FN2O3 B10997717 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B10997717
M. Wt: 318.34 g/mol
InChI Key: PIMGTURCKFLNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a 3,3-dimethyl-2-oxobutyl group and a 2-fluoro-4-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 3,3-dimethyl-2-oxobutyl Group: This can be achieved through alkylation reactions using suitable alkyl halides or through acylation reactions.

    Attachment of the 2-fluoro-4-methoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions where the pyridazinone core reacts with fluoro-methoxy substituted benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitro compounds can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-dimethyl-2-oxobutyl)-6-phenylpyridazin-3(2H)-one
  • 2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the 2-fluoro-4-methoxyphenyl group and the 3,3-dimethyl-2-oxobutyl group can influence its interaction with molecular targets, making it a compound of interest for further research.

Properties

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C17H19FN2O3/c1-17(2,3)15(21)10-20-16(22)8-7-14(19-20)12-6-5-11(23-4)9-13(12)18/h5-9H,10H2,1-4H3

InChI Key

PIMGTURCKFLNCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.